molecular formula C8H6IN3O2 B1604395 3-Iodo-6-methyl-5-nitro-1H-indazole CAS No. 1000343-55-4

3-Iodo-6-methyl-5-nitro-1H-indazole

Cat. No.: B1604395
CAS No.: 1000343-55-4
M. Wt: 303.06 g/mol
InChI Key: UMRBFGNXSMPUHB-UHFFFAOYSA-N
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Description

3-Iodo-6-methyl-5-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole typically involves the following steps:

    Iodination: The iodination of the indazole ring is often carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Iodo-6-methyl-5-nitro-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in heterocyclic chemistry.

Biology and Medicine: The compound’s derivatives have shown potential in biological assays, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its nitro and iodine groups are of interest in medicinal chemistry for their potential bioactivity.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methyl-5-nitro-1H-indazole and its derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Iodo-1-methyl-6-nitro-1H-indazole
  • 5-Iodo-6-methyl-1H-indazole
  • 3-Bromo-6-methyl-5-nitro-1H-indazole

Comparison: 3-Iodo-6-methyl-5-nitro-1H-indazole is unique due to the specific positions of its substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a distinct candidate for various applications in research and industry.

Properties

IUPAC Name

3-iodo-6-methyl-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRBFGNXSMPUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646663
Record name 3-Iodo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-55-4
Record name 3-Iodo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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